molecular formula C6H11NO4 B034543 Alanine, N-(1-carboxyethyl)-, (R*,R*)- CAS No. 101541-15-5

Alanine, N-(1-carboxyethyl)-, (R*,R*)-

Cat. No. B034543
M. Wt: 161.16 g/mol
InChI Key: FIOHTMQGSFVHEZ-QWWZWVQMSA-N
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Description

Alanine, N-(1-carboxyethyl)-, (R*,R*)- is a chemical compound with the molecular formula C6H11NO4 . It is also known by other names such as (2R,2’R)-2,2’-Iminodipropanoic acid .


Molecular Structure Analysis

The molecular structure of Alanine, N-(1-carboxyethyl)-, (R*,R*)- consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 161.156 Da and the monoisotopic mass is 161.068802 Da .


Physical And Chemical Properties Analysis

Alanine, N-(1-carboxyethyl)-, (R*,R*)- has a density of 1.3±0.1 g/cm3 . Its boiling point is 341.0±27.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis and Characterization

  • N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, known as alapyridaine, has been synthesized both as a racemic mixture and as pure enantiomers. It serves as a novel taste enhancer. The synthesis involves the use of 5-(hydroxymethyl)-2-furaldehyde and l-alanine, and its crystal structure indicates a high molecular organization with a complex network of interactions including ionic, hydrogen bond, and pi-stacking interactions (Villard et al., 2003).

Inhibition Properties

  • A series of N-carboxyalkyl derivatives of L-leucyl-L-alanine, including N-[1(R, S)-carboxyethyl]-LA, were synthesized and tested as inhibitors of the zinc endoproteinase thermolysin. The bifunctional N-carboxyalkyl compounds with secondary metal coordinating groups demonstrated to be potent inhibitors, though the results do not provide strong evidence for the proposed chelation of the active site zinc ion (Gray et al., 1987).

Molecular Interaction Studies

  • The interaction of alanine with silica surfaces was studied using solid-state NMR methods, revealing intermolecular interactions between the alanine -NH₃⁺ and silica surface species. This study provides a molecular-level identification of the bioorganic-inorganic interface, showing binding functional groups, geometric constraints, stoichiometry, and dynamics (Ben Shir et al., 2010).

Biosynthesis and Structural Analysis

  • The configuration of the alanine part in natural octopine was concluded to be (R) based on the synthesis of (+)-octopine by a sequence of reactions starting from (R)-alanine (Goto et al., 1982).
  • The gas-phase structure of alanine was determined using laser-ablation molecular-beam Fourier transform microwave spectroscopy, revealing that the amino acid backbone is nonplanar and highlighting specific intermolecular hydrogen bonding arrangements (Blanco et al., 2004).

properties

IUPAC Name

(2R)-2-[[(1R)-1-carboxyethyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOHTMQGSFVHEZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alanine, N-(1-carboxyethyl)-, (R*,R*)-

CAS RN

101541-15-5
Record name N-(1-Carboxyethyl)alanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101541155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-CARBOXYETHYL)ALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20QBE05XDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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